Heptaplatin Sunpla

Description

Properties

CAS No. |

146665-77-2 |

|---|---|

Molecular Formula |

C11H18N2O6Pt |

Molecular Weight |

469.35 g/mol |

IUPAC Name |

[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate |

InChI |

InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1 |

InChI Key |

LPTCUYGPZMAHMM-GPJOBVNKSA-L |

SMILES |

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] |

Isomeric SMILES |

CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |

Canonical SMILES |

CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SKI-2053R (Heptaplatin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of SKI-2053R, a third-generation platinum-based anticancer agent also known as Heptaplatin or Sunpla. Developed by SK Chemicals, SKI-2053R has demonstrated notable antitumor activity, including efficacy against cisplatin-resistant cancer cell lines.

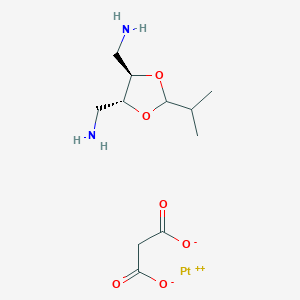

Chemical Structure

SKI-2053R is a platinum(II) complex with the systematic IUPAC name [SP-4-2-[4R-(2a,4a,5b)]]-[2-(1-Methylethyl)-1,3-dioxolane-4,5-dimethanamine-N,N'][propanedioato(2-)-O,O']-platinum. Its chemical formula is C11H20N2O6Pt, and it has a molecular weight of 471.37 g/mol . The structure features a central platinum atom coordinated to a bidentate diamine ligand and a malonate leaving group.

CAS Number: 146665-77-2

Chemical Structure:

Synthesis Pathway

The synthesis of SKI-2053R and related [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes has been described in the scientific literature. The general synthesis involves a multi-step process:

-

Ligand Synthesis: The synthesis of the diamine ligand, 2-(1-Methylethyl)-1,3-dioxolane-4,5-dimethanamine, is the initial step. This is typically achieved through a series of organic reactions to construct the dioxolane ring with the desired stereochemistry and functional groups.

-

Platinum Complex Formation: The synthesized diamine ligand is then reacted with a suitable platinum precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4), to form an intermediate platinum-chloride complex.

-

Ligand Exchange: Finally, the chloride ligands are displaced by a propanedioato (malonato) group by reacting the intermediate complex with a silver or potassium salt of propanedioic acid. This results in the final SKI-2053R product.

A generalized workflow for the synthesis is presented below:

Quantitative Data

SKI-2053R has been evaluated in both preclinical and clinical settings. The following table summarizes key quantitative data regarding its antitumor activity.

| Parameter | Cell Line/Tumor Type | Value | Reference |

| IC50 | SNU-601 (Gastric Cancer) | 2.0-fold greater than SNU-601's response to Cisplatin | [1] |

| IC50 | SNU-638 (Cisplatin-resistant Gastric Cancer) | 2.0-fold greater than SNU-601's response to Heptaplatin | [1] |

| Response Rate (Phase II) | Advanced Gastric Adenocarcinoma | 17% (6 out of 35 evaluable patients) | --INVALID-LINK-- |

| Median Duration of Response (Phase II) | Advanced Gastric Adenocarcinoma | 7.2 months | --INVALID-LINK-- |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of SKI-2053R is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of SKI-2053R and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway of Action

Similar to other platinum-based anticancer drugs, the primary mechanism of action of SKI-2053R involves the formation of covalent adducts with DNA. This leads to the distortion of the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

A key feature of SKI-2053R is its ability to overcome cisplatin resistance in some cancer cells. This has been partly attributed to a reduced interaction with metallothioneins, which are proteins involved in the detoxification of heavy metals like platinum.[1]

The cellular response to SKI-2053R-induced DNA damage involves a complex signaling cascade:

References

Heptaplatin's Molecular Targets in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptaplatin (SKI-2053R), a third-generation platinum-based chemotherapeutic agent, demonstrates a distinct molecular mechanism of action, particularly in its efficacy against cisplatin-resistant cancer cells. This technical guide delineates the current understanding of Heptaplatin's molecular targets, focusing on its interaction with DNA, its influence on cellular detoxification pathways, and its impact on critical signaling cascades that govern cell fate. Through a comprehensive review of preclinical studies, this document provides quantitative data on its cytotoxic effects, detailed experimental methodologies for target validation, and visual representations of the key molecular pathways involved. The primary molecular target of Heptaplatin is nuclear DNA, where it forms adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis. A key differentiator from its predecessor, cisplatin, is its reduced interaction with metallothionein, a cellular detoxification protein, which contributes to its activity in resistant tumors. This guide aims to provide a thorough resource for researchers and professionals in the field of oncology drug development.

Introduction

Heptaplatin, with the chemical formula C₁₁H₂₀N₂O₆Pt, is a platinum-based antineoplastic agent that has shown significant antitumor activity in various cancer types, including gastric and head and neck cancers.[1] Like other platinum compounds, its primary mode of action involves direct interaction with DNA. However, its unique chemical structure confers a pharmacological profile that can overcome some of the resistance mechanisms that limit the efficacy of cisplatin and carboplatin. This guide provides a detailed exploration of the molecular interactions of Heptaplatin within cancer cells.

Primary Molecular Target: Nuclear DNA

The principal molecular target of Heptaplatin is nuclear DNA. Upon entering the cell, the platinum atom of Heptaplatin forms covalent bonds with the nitrogen atoms of purine bases in the DNA, primarily at the N7 position of guanine and adenine. This interaction leads to the formation of various DNA adducts, including intrastrand and interstrand cross-links. These adducts create distortions in the DNA double helix, which physically impede the processes of DNA replication and transcription. The cellular machinery recognizes these DNA lesions, triggering a cascade of events that can lead to cell cycle arrest and programmed cell death (apoptosis).

Circumvention of Resistance: The Role of Metallothionein

A significant aspect of Heptaplatin's mechanism is its ability to remain effective in cancer cells that have developed resistance to cisplatin. One of the key mechanisms of cisplatin resistance involves increased levels of the metal-binding protein metallothionein (MT). MT can sequester cisplatin, preventing it from reaching its DNA target. However, studies have shown that Heptaplatin has a lower affinity for and is less detoxified by metallothionein compared to cisplatin.[2] This reduced interaction is a critical factor in Heptaplatin's ability to overcome cisplatin resistance mediated by MT overexpression.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of Heptaplatin has been evaluated across various cancer cell lines, with its potency often compared to that of cisplatin and carboplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, provides a quantitative basis for these comparisons.

| Cell Line | Cancer Type | Heptaplatin IC50 (μg/mL) | Cisplatin IC50 (μg/mL) | Carboplatin IC50 (μg/mL) | Reference |

| SNU-601 | Gastric Cancer | ~0.2 | ~0.6 | ~2.0 | [2] |

| SNU-638 | Gastric Cancer | ~0.4 | ~6.7 | ~10.2 | [2] |

| SNU-601/CIS | Cisplatin-Resistant Gastric | Not specified | Not specified | Not specified | [2] |

| PCI-1 | Head and Neck Squamous Cell | Not specified | Not specified | Not specified | |

| PCI-13 | Head and Neck Squamous Cell | Not specified | Not specified | Not specified | |

| PCI-50 | Head and Neck Squamous Cell | Not specified | Not specified | Not specified |

Note: Specific IC50 values for Heptaplatin in PCI-1, PCI-13, and PCI-50 cell lines were not available in the searched literature, though its anti-proliferative activity in these lines has been documented.

Signaling Pathways Modulated by Heptaplatin

The DNA damage induced by Heptaplatin activates a complex network of signaling pathways that ultimately determine the cell's fate. While specific high-throughput proteomic or transcriptomic studies on Heptaplatin are limited, its mechanism can be largely inferred from the well-established pathways activated by other platinum-based DNA damaging agents like cisplatin.

Apoptosis Induction

Heptaplatin-induced DNA damage is a potent trigger for the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Cell Cycle Arrest

In response to DNA damage, the cell cycle is halted at specific checkpoints to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis. The G1/S checkpoint is a critical regulatory point.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Heptaplatin's molecular targets.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of Heptaplatin that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Heptaplatin in culture medium. Remove the existing medium from the wells and add 100 µL of the Heptaplatin dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To assess the effect of Heptaplatin on the expression levels of key apoptosis-regulating proteins such as Bax, Bcl-2, and cleaved Caspase-3.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with Heptaplatin at a predetermined concentration (e.g., IC50) for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of target genes, such as Bax and Bcl-2, following Heptaplatin treatment.

Protocol:

-

RNA Extraction: Treat cells with Heptaplatin, harvest them, and extract total RNA using a suitable RNA isolation kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[3]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.[4]

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the untreated control.[6]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Heptaplatin treatment.

Protocol:

-

Cell Treatment: Treat cells with Heptaplatin at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically FL2 or FL3).

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Heptaplatin's molecular mechanism centers on its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. Its efficacy in cisplatin-resistant cancers is, at least in part, attributable to its reduced sequestration by metallothionein. The data and protocols presented in this guide provide a foundational understanding for further research into Heptaplatin's therapeutic potential and for the development of novel combination strategies to enhance its anticancer activity. Further investigation into the specific signaling pathways uniquely modulated by Heptaplatin will be crucial for a more complete understanding of its molecular targets and for the identification of predictive biomarkers for patient response.

References

- 1. Heptaplatin - LKT Labs [lktlabs.com]

- 2. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. elearning.unite.it [elearning.unite.it]

- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bax, Bcl-2, and Bax/Bcl-2 as prognostic markers in acute myeloid leukemia: are we ready for Bcl-2-directed therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Heptaplatin (Sunpla): A Technical Guide to DNA Adduct Formation and Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaplatin, also known as Sunpla, is a third-generation platinum-based chemotherapeutic agent developed to overcome some of the limitations of earlier platinum drugs like cisplatin, particularly in cisplatin-resistant cancers.[1] Its cytotoxic effects are primarily attributed to its ability to form covalent adducts with nuclear DNA, thereby interfering with essential cellular processes like replication and transcription, ultimately leading to cell death. This technical guide provides an in-depth overview of the current understanding of Heptaplatin-DNA adduct formation, the cellular repair mechanisms involved, and the signaling pathways activated in response to this form of DNA damage.

Heptaplatin-DNA Adduct Formation

The fundamental mechanism of Heptaplatin's anticancer activity lies in its capacity to form various DNA adducts. While the precise quantitative distribution of adduct types specific to Heptaplatin is not as extensively documented as for cisplatin, its mechanism is understood to be analogous. The platinum atom of Heptaplatin binds to the N7 position of purine bases, primarily guanine and to a lesser extent adenine.[2] This interaction leads to the formation of several types of adducts:

-

Intrastrand Crosslinks: These are the most common type of adducts formed by platinum compounds, accounting for the majority of DNA lesions. They occur when the platinum agent links two adjacent or nearby bases on the same strand of DNA. For cisplatin, 1,2-d(GpG) intrastrand crosslinks are the most frequent, followed by 1,2-d(ApG) intrastrand crosslinks.[3][4] It is presumed that Heptaplatin forms similar intrastrand adducts.

-

Interstrand Crosslinks: These adducts form between bases on opposite strands of the DNA double helix. Although less frequent than intrastrand crosslinks, they represent a more significant challenge to the cell's repair machinery and are highly cytotoxic.[5]

-

Monofunctional Adducts: These occur when only one of the platinum agent's reactive sites binds to a DNA base. These are considered precursors to the more complex crosslinks.

The formation of these adducts induces significant distortions in the DNA helix, which are recognized by cellular machinery, triggering a cascade of responses including cell cycle arrest, DNA repair, and apoptosis.[6]

Quantitative Data on Heptaplatin Cytotoxicity

The efficacy of Heptaplatin, particularly in cisplatin-resistant cell lines, has been demonstrated. The following table summarizes the 50% inhibitory concentration (IC50) values of Heptaplatin compared to cisplatin and carboplatin in human gastric cancer cell lines.

| Cell Line | Drug | IC50 (μg/ml) | Reference |

| SNU-601 (Cisplatin-sensitive) | Cisplatin | 0.45 ± 0.07 | [1] |

| Carboplatin | 3.5 ± 0.5 | [1] | |

| Heptaplatin | 0.2 ± 0.03 | [1] | |

| SNU-638 (Cisplatin-resistant) | Cisplatin | 5.05 ± 0.78 | [1] |

| Carboplatin | 17.8 ± 2.5 | [1] | |

| Heptaplatin | 0.4 ± 0.06 | [1] |

These data highlight Heptaplatin's potent cytotoxicity and its effectiveness in a cisplatin-resistant context, which is partly attributed to reduced detoxification by metallothioneins.[1]

DNA Repair Pathways for Heptaplatin-Induced Adducts

The cellular response to Heptaplatin-DNA adducts involves the activation of sophisticated DNA repair pathways. The primary mechanisms responsible for removing platinum-DNA adducts are Nucleotide Excision Repair (NER) and, to some extent, Mismatch Repair (MMR).

Nucleotide Excision Repair (NER)

NER is the major pathway for the repair of bulky DNA lesions that distort the DNA helix, such as platinum-DNA adducts.[7][8] The process involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap.

Experimental Workflow: Nucleotide Excision Repair (NER) of Heptaplatin-DNA Adducts

References

- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Competitive reactions of interstrand and intrastrand DNA-Pt adducts: A dinuclear-platinum complex preferentially forms a 1,4-interstrand cross-link rather than a 1,2 intrastrand cross-link on binding to a GG 14-mer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontierspartnerships.org [frontierspartnerships.org]

Heptaplatin (Sunpla): Overcoming Cisplatin Resistance in Cancer Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor activity of Heptaplatin (Sunpla), a third-generation platinum-based chemotherapeutic agent, with a particular focus on its efficacy in cisplatin-resistant cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance remains a significant clinical challenge. Heptaplatin (SKI-2053R) is a platinum derivative that has demonstrated significant anti-tumor activity against a range of cancer cell lines, including those that have acquired resistance to cisplatin.[1] A key aspect of Heptaplatin's efficacy in resistant cells appears to be its distinct interaction with cellular resistance mechanisms, particularly those involving detoxification pathways.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of Heptaplatin has been evaluated in cisplatin-sensitive and cisplatin-resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the efficacy of Heptaplatin against cisplatin and carboplatin.

Table 1: Comparative Cytotoxicity in Gastric Cancer Cell Lines with Differential Metallothionein Expression

| Cell Line | Metallothionein (MT) mRNA Level | Drug | IC50 (µM) | Resistance Factor vs. SNU-601 |

| SNU-601 | Low | Cisplatin | 0.8 | - |

| Carboplatin | 10.2 | - | ||

| Heptaplatin | 1.8 | - | ||

| SNU-638 | High | Cisplatin | 9.0 | 11.2 |

| Carboplatin | 52.1 | 5.1 | ||

| Heptaplatin | 3.6 | 2.0 |

Data sourced from Choi et al., 2004.[1]

Table 2: Comparative Cytotoxicity in a Cisplatin-Resistant Gastric Cancer Subline

| Cell Line | Drug | IC50 (µM) | Resistance Factor vs. SNU-601 |

| SNU-601/CIS | Cisplatin | 39.5 | 49.4 |

| (Cisplatin-Resistant) | Carboplatin | 575.4 | 56.4 |

| Heptaplatin | 13.9 | 7.7 |

Data sourced from Choi et al., 2004.[1]

Signaling Pathways and Mechanisms of Action

A primary mechanism of cisplatin resistance involves increased levels of cellular thiols, such as metallothionein (MT), which can sequester and detoxify the drug. Research indicates that Heptaplatin's effectiveness in cisplatin-resistant cells is partly due to its reduced interaction with and induction of metallothionein.[1]

References

Heptaplatin (Sunpla): An In-Depth Technical Guide on its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heptaplatin (Sunpla)

Heptaplatin, also known as Sunpla or SKI-2053R, is a third-generation platinum-based chemotherapeutic agent.[1] Developed to overcome some of the limitations of earlier platinum compounds like cisplatin and carboplatin, it exhibits a broad spectrum of antitumor activity, including against certain cisplatin-resistant cancer cell lines.[2] Approved in South Korea for the treatment of gastric cancer, its mechanism of action, like other platinum analogs, is primarily centered on its interaction with DNA, leading to cytotoxicity.[3] This guide provides a detailed examination of the effects of Heptaplatin on cell cycle progression, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: DNA Damage and Cellular Response

The cytotoxic effects of Heptaplatin are rooted in its ability to form covalent adducts with DNA.[1] Upon entering the cell, the platinum complex undergoes hydrolysis, becoming a reactive species that binds to the N7 position of purine bases, primarily guanine. This interaction leads to the formation of intrastrand and interstrand crosslinks in the DNA double helix.

These DNA lesions physically obstruct the machinery of DNA replication and transcription, triggering a cascade of cellular responses known as the DNA Damage Response (DDR).[4] The cell attempts to repair the damaged DNA; however, if the damage is too extensive, the DDR will initiate signaling pathways that lead to programmed cell death, or apoptosis.[4] A critical component of the DDR is the transient halting of the cell cycle, which provides time for DNA repair. If repair is unsuccessful, the cell is targeted for elimination.

The Impact of Heptaplatin on Cell Cycle Progression

While specific quantitative data for Heptaplatin's effect on cell cycle distribution is not extensively published, the well-established mechanism of platinum-based drugs allows for a clear understanding of its expected impact. Platinum compounds that cause DNA crosslinks are known to induce cell cycle arrest, primarily at the G2/M phase, and to a lesser extent, in the S and G1 phases. This arrest prevents cells with damaged DNA from proceeding through mitosis, thus averting the propagation of genetic errors.

The cell cycle is governed by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. DNA damage activates checkpoint kinases such as Chk1 and Chk2, which in turn inhibit the activity of CDK-cyclin complexes required for cell cycle progression. For instance, inhibition of the Cdk2/cyclin A complex can lead to an S-phase arrest, while inhibition of the Cdc2/cyclin B complex results in a G2/M arrest.

Data Presentation: Quantifying the Effect of Heptaplatin

To quantify the effect of Heptaplatin on cell cycle progression, researchers typically employ flow cytometry to analyze the DNA content of treated cells. The following tables represent the kind of quantitative data generated from such experiments.

Disclaimer: The data presented in Table 1 is representative and intended to illustrate the expected outcome of Heptaplatin treatment on cell cycle distribution. Actual results will vary depending on the cell line, drug concentration, and duration of treatment.

Table 1: Representative Data of Cell Cycle Distribution in Cancer Cells Treated with Heptaplatin

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (Untreated) | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.5 | 1.1 ± 0.4 |

| Heptaplatin (10 µM, 24h) | 45.8 ± 4.2 | 18.1 ± 2.0 | 32.1 ± 3.8 | 4.0 ± 0.9 |

| Heptaplatin (10 µM, 48h) | 30.5 ± 3.9 | 12.3 ± 1.5 | 48.7 ± 5.1 | 8.5 ± 1.3 |

Table 2: IC50 Values of Heptaplatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SNU-601 | Gastric Cancer | ~0.2 µg/ml | [5] |

| SNU-638 (Cisplatin-resistant) | Gastric Cancer | ~0.4 µg/ml | [5] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Not explicitly stated | [1] |

*Note: Original data in µg/ml. Conversion to µM depends on the molecular weight of Heptaplatin (471.36 g/mol ).

Signaling Pathways Activated by Heptaplatin

The cellular response to Heptaplatin-induced DNA damage involves a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response and Cell Cycle Arrest Pathway

Upon detection of Heptaplatin-DNA adducts, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated. These kinases phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 can phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of CDKs. This leads to the inhibition of CDK-cyclin complexes and subsequent cell cycle arrest. The tumor suppressor protein p53 also plays a crucial role in this process. Activated by ATM/ATR, p53 can induce the expression of p21, a potent inhibitor of multiple CDK-cyclin complexes, further reinforcing the cell cycle arrest.

Apoptotic Signaling Pathway

If DNA damage is irreparable, the cell initiates apoptosis. Heptaplatin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In the intrinsic pathway, pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, the executioner proteins of apoptosis. The p53 protein is also a key player in this pathway, as it can directly activate the transcription of pro-apoptotic genes.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effect of Heptaplatin on the cell cycle.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Materials:

-

Heptaplatin (Sunpla)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of Heptaplatin or vehicle control for the specified time points (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS. Resuspend the cells in 500 µl of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression levels of key cell cycle proteins such as cyclins and CDKs following Heptaplatin treatment.

Materials:

-

RIPA Lysis Buffer

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE Gels

-

Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary Antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)

-

HRP-conjugated Secondary Antibodies

-

Chemiluminescent Substrate

Procedure:

-

Protein Extraction: Treat cells with Heptaplatin as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

Heptaplatin (Sunpla) exerts its anticancer effects primarily by inducing DNA damage, which in turn activates the DNA Damage Response, leading to cell cycle arrest and apoptosis. While the precise quantitative effects on cell cycle distribution may vary between different cancer cell types, a G2/M phase arrest is a hallmark of platinum-based drugs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate cellular mechanisms of Heptaplatin and to develop more effective combination therapies. A deeper understanding of how Heptaplatin modulates the cell cycle is crucial for optimizing its clinical application and for the development of novel strategies to overcome drug resistance.

References

- 1. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Nephrotoxicity of Heptaplatin: A Re-evaluation in the Context of Cisplatin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaplatin (SKI-2053R), a third-generation platinum-based anticancer agent, was developed as an analogue of cisplatin with the aim of improving the therapeutic index by exhibiting a broader spectrum of antitumor activity and reduced toxicity, particularly nephrotoxicity.[1][2] While preclinical studies and its mechanism of action in cisplatin-resistant cell lines have been promising, clinical evidence presents a more complex and, in some cases, contradictory picture of its renal safety profile. This technical guide provides a comprehensive overview of the current understanding of Heptaplatin's nephrotoxicity, placing it in the context of the well-established mechanisms of cisplatin-induced renal damage. We will delve into the comparative clinical data, explore the underlying molecular pathways, and present detailed experimental methodologies to facilitate further research in this critical area of oncology drug development.

I. Comparative Nephrotoxicity: Heptaplatin vs. Cisplatin

Contrary to some initial expectations, a key randomized clinical trial in advanced gastric cancer patients demonstrated that Heptaplatin, when used in combination with 5-fluorouracil (5-FU), exhibited more severe nephrotoxicity than cisplatin.[3] This pivotal study challenges the notion of Heptaplatin as a renally-sparing alternative to cisplatin and underscores the importance of rigorous clinical evaluation.

Quantitative Analysis of Renal Function Parameters

The following table summarizes the key findings from the comparative clinical trial, highlighting the significant differences in renal function parameters between patients treated with Heptaplatin and those treated with cisplatin.

| Parameter | Heptaplatin (400 mg/m²) + 5-FU | Cisplatin (60 mg/m²) + 5-FU |

| 24-h Proteinuria (Day 5) | 9098 ± 4514 mg/day | 151 ± 102 mg/day |

| Creatinine Clearance (Day 5) | 44.9 ± 17.3 ml/min | 72.8 ± 21.0 ml/min |

| Baseline 24-h Proteinuria | 95 ± 108 mg/day | 104 ± 148 mg/day |

| Baseline Creatinine Clearance | 83.1 ± 23.6 ml/min | 89.6 ± 22.1 ml/min |

| Data presented as means ± SD.[3] |

II. Mechanisms of Platinum-Induced Nephrotoxicity: A Framework for Understanding Heptaplatin

The nephrotoxicity of platinum-based drugs is a multifactorial process primarily affecting the proximal tubular cells of the kidney.[4][5] The primary mechanisms include cellular uptake and accumulation, DNA damage, mitochondrial dysfunction, oxidative stress, and inflammation. While specific research on Heptaplatin's interaction with these pathways is limited, the extensive knowledge of cisplatin's mechanisms provides a crucial framework for investigation.

A. Cellular Uptake and Accumulation

The accumulation of platinum compounds in renal tubular cells is a key initiating event in nephrotoxicity.[4][6] Organic cation transporters (OCTs), particularly OCT2, are highly expressed on the basolateral membrane of proximal tubule cells and are major contributors to the uptake of cisplatin.[4][6][7]

It is hypothesized that structural differences in Heptaplatin compared to cisplatin could influence its affinity for and transport by OCT2 and other renal transporters, thereby altering its intracellular concentration and subsequent toxicity.

B. DNA Damage and Apoptotic Signaling

Once inside the cell, platinum compounds bind to nuclear and mitochondrial DNA, forming adducts that trigger a DNA damage response (DDR).[8][9] This can lead to cell cycle arrest and apoptosis if the damage is irreparable. The p53 tumor suppressor protein is a key mediator of this process, activating downstream apoptotic pathways.[10]

C. Oxidative Stress and Mitochondrial Dysfunction

Platinum compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][12] This is exacerbated by their direct inhibitory effects on mitochondrial respiratory chain complexes and the depletion of cellular antioxidants like glutathione.[13][14] Mitochondrial damage not only impairs cellular energy production but also amplifies apoptotic signals.

D. Inflammatory Response

Cisplatin-induced renal injury is known to trigger a robust inflammatory response, characterized by the production of pro-inflammatory cytokines and the infiltration of immune cells, which further exacerbates tissue damage.[2][4][14] The role of inflammation in Heptaplatin-induced nephrotoxicity is an area that warrants further investigation.

III. Experimental Protocols

To facilitate further research into the mechanisms of Heptaplatin's nephrotoxicity, this section outlines key experimental protocols derived from studies on platinum-based compounds.

A. In Vitro Cytotoxicity Assay

-

Cell Lines: Human embryonic kidney (HEK293) cells, rat proximal tubular cells (NRK-52E).

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of Heptaplatin, cisplatin (as a positive control), and a vehicle control for 24, 48, and 72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measure the absorbance at 570 nm and calculate the IC50 values.[1]

-

B. Animal Model of Nephrotoxicity

-

Methodology:

-

Administer a single intraperitoneal (i.p.) injection of Heptaplatin or cisplatin at varying doses. A control group should receive saline.[16]

-

Monitor animals for changes in body weight and clinical signs of toxicity.

-

Collect blood samples at baseline and at specified time points post-injection (e.g., 24, 48, 72 hours) for measurement of serum creatinine and blood urea nitrogen (BUN).

-

Collect 24-hour urine samples using metabolic cages to measure proteinuria and creatinine clearance.

-

At the end of the study, euthanize the animals and harvest the kidneys for histopathological analysis (H&E and PAS staining) and molecular studies (e.g., Western blotting for apoptosis markers, qPCR for inflammatory cytokines).[3]

-

IV. Heptaplatin in Cisplatin-Resistant Cancers: The Role of Metallothionein

Interestingly, Heptaplatin has shown efficacy against cisplatin-resistant cancer cell lines.[1][2] One proposed mechanism for this is the reduced involvement of metallothionein (MT) in Heptaplatin resistance.[1] MTs are cysteine-rich proteins that can bind to and detoxify heavy metals, including platinum. Overexpression of MT is a known mechanism of cisplatin resistance.

Studies have shown that Heptaplatin is more effective than cisplatin and carboplatin against cisplatin-resistant gastric cancer cell lines that have high levels of MT mRNA.[1] Furthermore, Heptaplatin has been observed to attenuate the induction of MT by cadmium.[1] This suggests that Heptaplatin may be less susceptible to detoxification by MT, which could contribute to its activity in resistant tumors.

| Cell Line | Drug | IC50 (µM) | Fold Resistance |

| SNU-601 | Cisplatin | 0.8 | - |

| Carboplatin | 11.2 | - | |

| Heptaplatin | 0.5 | - | |

| SNU-638 | Cisplatin | 9.0 | 11.2 |

| Carboplatin | 57.1 | 5.1 | |

| Heptaplatin | 1.0 | 2.0 | |

| IC50 values for cisplatin, carboplatin, and heptaplatin in gastric cancer cell lines with low (SNU-601) and high (SNU-638) MT mRNA levels.[1] |

V. Conclusion and Future Directions

The nephrotoxicity of Heptaplatin is a complex issue that requires careful consideration of both preclinical and clinical data. While developed with the expectation of a more favorable safety profile, clinical evidence indicates that Heptaplatin can induce significant renal toxicity, in some contexts even more severe than cisplatin. The established mechanisms of cisplatin-induced nephrotoxicity, including cellular uptake via OCT2, DNA damage, oxidative stress, and inflammation, provide a valuable roadmap for future investigations into the specific renal effects of Heptaplatin.

Future research should focus on:

-

Directly comparing the interaction of Heptaplatin and cisplatin with key renal transporters like OCT2.

-

Elucidating the specific signaling pathways activated by Heptaplatin in renal tubular cells.

-

Investigating the role of the tumor microenvironment and co-administered therapies on the renal toxicity of Heptaplatin.

-

Exploring potential nephroprotective strategies tailored to the unique properties of Heptaplatin.

A deeper understanding of the molecular basis of Heptaplatin's nephrotoxicity is essential for its safe and effective use in the clinic and for the rational design of next-generation platinum-based therapies with an improved therapeutic window.

References

- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nephrotoxicity of heptaplatin: a randomized comparison with cisplatin in advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cisplatin nephrotoxicity: experimental and clinical studies. | Semantic Scholar [semanticscholar.org]

- 6. 184-Prevention and management of cisplatin induced nephrotoxicity | eviQ [eviq.org.au]

- 7. researchgate.net [researchgate.net]

- 8. urotoday.com [urotoday.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. role-of-oxidative-and-nitrosative-stress-in-cisplatin-induced-nephrotoxicity - Ask this paper | Bohrium [bohrium.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of Cisplatin Nephrotoxicity [mdpi.com]

- 15. In vivo effect of copper status on cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Heptaplatin (Sunpla) In Vitro Cytotoxicity Assay

Introduction

Heptaplatin, commercially known as Sunpla, is a third-generation platinum-based anticancer agent developed to improve upon the efficacy and toxicity profiles of its predecessors, cisplatin and carboplatin.[1][2] It has demonstrated significant antitumor activity against a variety of human cancer cell lines, including those resistant to cisplatin.[3][4] Notably, Heptaplatin is approved in South Korea for the treatment of gastric cancer.[1][5] These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Heptaplatin using a colorimetric MTT assay, a standard method for assessing cell viability.

Mechanism of Action

Heptaplatin exerts its cytotoxic effects primarily by interacting with DNA.[1] Upon entering the cell, it forms platinum-DNA adducts, leading to crosslinks within and between DNA strands.[1] This process inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] A key feature of Heptaplatin is its effectiveness against cisplatin-resistant cancer cells. This is partly attributed to a reduced interaction with metallothionein (MT), a protein implicated in cisplatin resistance.[3][6] Studies have shown that Heptaplatin is more effective than cisplatin or carboplatin against cancer cell lines with high levels of MT expression.[3][7]

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Heptaplatin on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in water.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents

-

Cell Lines: Human gastric cancer cell lines (e.g., SNU-601, SNU-638) or other relevant cancer cell lines.[3]

-

Heptaplatin (Sunpla®): To be dissolved in an appropriate solvent like phosphate-buffered saline (PBS) or sterile water.[3]

-

Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

-

MTT Reagent: 5 mg/mL solution in sterile PBS.

-

Solubilizing Agent: Dimethyl sulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: 0.25%.

Equipment

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Multichannel pipette

-

Microplate reader (spectrophotometer) capable of measuring absorbance at 570-600 nm.

-

Inverted microscope

Experimental Workflow

Detailed Protocol

-

Cell Culture and Seeding:

-

Culture cancer cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to adhere.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of Heptaplatin. The drug should be dissolved in PBS and used immediately.[3]

-

Perform serial dilutions of the Heptaplatin stock solution in culture medium to achieve a range of desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Heptaplatin. Include a vehicle control (medium with PBS) and a blank control (medium only).

-

-

Incubation:

-

Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator. This duration is a common endpoint for cytotoxicity assays with platinum drugs.[3]

-

-

MTT Assay Procedure:

-

After the 72-hour incubation, carefully remove the drug-containing medium.

-

Add 100 µL of fresh medium and 20 µL of the MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Cell Viability = (Mean OD of treated wells / Mean OD of control wells) x 100

-

-

Plot a dose-response curve with the drug concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.

-

Determine the IC₅₀ value, which is the concentration of Heptaplatin that causes a 50% reduction in cell viability, from the dose-response curve.[3]

-

Data Presentation

The results of the cytotoxicity assay are typically summarized by the IC₅₀ values. Comparing the IC₅₀ values of Heptaplatin with other platinum drugs across different cell lines provides insight into its relative potency and its effectiveness in resistant models.

Table 1: Comparative IC₅₀ Values of Platinum Analogs in Gastric Cancer Cell Lines

| Cell Line | Drug | IC₅₀ (µg/mL) | Resistance Factor (Resistant/Sensitive) |

| SNU-601 (Cisplatin-Sensitive) | Cisplatin | 0.2 | - |

| Carboplatin | 1.5 | - | |

| Heptaplatin | 0.4 | - | |

| SNU-638 (Cisplatin-Resistant) | Cisplatin | 2.24 | 11.2 |

| Carboplatin | 7.65 | 5.1 | |

| Heptaplatin | 0.8 | 2.0 |

Note: The IC₅₀ values presented are illustrative and based on the fold-change data reported in the literature to demonstrate data presentation.[3] Actual values must be determined experimentally.

This protocol provides a reliable and reproducible method for assessing the in vitro cytotoxicity of Heptaplatin (Sunpla). The MTT assay is a robust tool for determining the IC₅₀ value, which is a critical parameter in preclinical drug evaluation. The data generated from this assay can be used to compare the potency of Heptaplatin to other chemotherapeutic agents and to investigate its efficacy in drug-resistant cancer cell models, thereby guiding further research and development.

References

- 1. medkoo.com [medkoo.com]

- 2. Development of the 3rd Generation Anticancer Platinum Complex as New Drug -Proceedings of the Korean Society of Applied Pharmacology [koreascience.kr]

- 3. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

Application Notes and Protocols: Determining Heptaplatin Sensitivity in SNU-601 Gastric Cancer Cells using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaplatin (SKI-2053R) is a third-generation platinum-based chemotherapeutic agent demonstrating significant antitumor activity across various cancer cell lines, including those resistant to cisplatin.[1][2] This document provides a detailed protocol for assessing the sensitivity of the human gastric carcinoma cell line, SNU-601, to Heptaplatin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] The intensity of this color, when solubilized, is directly proportional to the number of viable cells.

These application notes will also explore the underlying mechanism of Heptaplatin's efficacy, particularly in cisplatin-resistant contexts, and present relevant quantitative data to guide experimental design and interpretation.

Data Presentation

The cytotoxic effects of Heptaplatin and other platinum-based drugs on the SNU-601 cell line have been quantified by determining the 50% inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Cell Line | Drug | IC50 (µg/mL) | Relative Resistance (Compared to SNU-601) |

| SNU-601 | Heptaplatin | 0.20 | - |

| Cisplatin | 0.60 | - | |

| Carboplatin | 2.00 | - | |

| SNU-638 | Heptaplatin | 0.40 | 2.0-fold greater than SNU-601 |

| Cisplatin | 6.70 | 11.2-fold greater than SNU-601 | |

| Carboplatin | 10.20 | 5.1-fold greater than SNU-601 |

Data compiled from a study on the molecular mechanisms of Heptaplatin in cisplatin-resistant cancer cell lines.[4]

Signaling Pathways

The efficacy of Heptaplatin, particularly in cisplatin-resistant cells, is attributed to its reduced interaction with metallothionein (MT).[4] Metallothioneins are cysteine-rich proteins that can bind to and sequester platinum-based drugs like cisplatin, thus reducing their cytotoxic effects.[5][6] Heptaplatin's chemical structure appears to circumvent this resistance mechanism.[4]

The following diagram illustrates the differential signaling pathways of Cisplatin and Heptaplatin in a cancer cell, highlighting the role of metallothionein in drug resistance.

References

- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 5. Metallothionein-mediated cisplatin resistance in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metallothionein expression is correlated with cisplatin resistance in transitional cell carcinoma of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Heptaplatin (Sunpla) and 5-FU Combination Therapy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaplatin (Sunpla), a platinum-based antineoplastic agent, and 5-fluorouracil (5-FU), a pyrimidine analog, are chemotherapy drugs used in the treatment of various cancers. The combination of these two agents has been investigated to determine if it can provide enhanced anti-tumor activity. This document provides an overview of the in vitro evaluation of Heptaplatin and 5-FU combination therapy, including experimental protocols and a summary of the currently available data.

While clinical studies have explored the use of Heptaplatin and 5-FU in combination for treating advanced gastric cancer, detailed in vitro studies providing quantitative data on synergistic effects, particularly regarding cytotoxicity, apoptosis, and cell cycle arrest, are limited in publicly available literature. One study on the human head and neck squamous cell carcinoma cell line, FaDu, reported that the combination of Heptaplatin and 5-FU resulted in additive to antagonistic interactions.[1] This suggests that the combination may not produce a synergistic cytotoxic effect in all cancer cell types.

Further in vitro research is warranted to identify cancer cell lines that may respond synergistically to this combination and to elucidate the underlying molecular mechanisms. The following protocols provide a framework for conducting such in vitro studies.

Data Presentation

Table 1: Cytotoxicity of Heptaplatin and 5-FU as Single Agents and in Combination

| Cell Line | Treatment | IC50 (µM) ± SD |

| [e.g., Gastric Cancer Cell Line] | Heptaplatin | [Insert experimental data] |

| 5-FU | [Insert experimental data] | |

| Heptaplatin + 5-FU (1:1 ratio) | [Insert experimental data] | |

| [e.g., Colon Cancer Cell Line] | Heptaplatin | [Insert experimental data] |

| 5-FU | [Insert experimental data] | |

| Heptaplatin + 5-FU (1:1 ratio) | [Insert experimental data] |

Table 2: Induction of Apoptosis by Heptaplatin and 5-FU Combination Therapy

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |

| [e.g., Gastric Cancer Cell Line] | Control | [Insert experimental data] |

| Heptaplatin (IC50) | [Insert experimental data] | |

| 5-FU (IC50) | [Insert experimental data] | |

| Heptaplatin + 5-FU | [Insert experimental data] |

Table 3: Cell Cycle Analysis of Cells Treated with Heptaplatin and 5-FU Combination

| Cell Line | Treatment | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD |

| [e.g., Gastric Cancer Cell Line] | Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |

| Heptaplatin (IC50) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |

| 5-FU (IC50) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |

| Heptaplatin + 5-FU | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of Heptaplatin and 5-FU, alone and in combination.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Heptaplatin (Sunpla)

-

5-Fluorouracil (5-FU)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Heptaplatin and 5-FU in complete medium. For combination studies, prepare a fixed ratio of the two drugs.

-

After 24 hours, remove the medium and add 100 µL of the drug solutions (single agents or combination) to the respective wells. Include untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by Heptaplatin and 5-FU.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Heptaplatin and 5-FU

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Heptaplatin, 5-FU, or the combination at their respective IC50 concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is for determining the effect of Heptaplatin and 5-FU on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Heptaplatin and 5-FU

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Heptaplatin, 5-FU, or the combination at their IC50 concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for investigating the effect of Heptaplatin and 5-FU on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Heptaplatin and 5-FU

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p53, p21, Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells in 6-well plates with Heptaplatin, 5-FU, or the combination for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Experimental workflow for in vitro analysis of Heptaplatin and 5-FU combination therapy.

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Apoptosis Induction Analysis after Heptaplatin Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induction following treatment with Heptaplatin, a third-generation platinum-based anticancer agent. The protocols outlined below detail key assays for quantifying apoptosis and elucidating the underlying molecular mechanisms.

Heptaplatin, like other platinum-based drugs, is known to induce apoptosis in cancer cells by forming DNA adducts, which leads to the activation of apoptotic signaling pathways.[1] Understanding the specifics of this process is crucial for its development and clinical application.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of Heptaplatin in inducing cancer cell death.

Table 1: In Vitro Cytotoxicity of Heptaplatin in Human Gastric Cancer Cell Lines

| Cell Line | Metallothionein (MT) mRNA Level | IC50 (µg/mL) of Heptaplatin | IC50 (µg/mL) of Cisplatin | IC50 (µg/mL) of Carboplatin |

| SNU-601 | Low | 0.2 ± 0.03 | 0.6 ± 0.07 | 2.1 ± 0.2 |

| SNU-638 | High | 0.4 ± 0.05 | 6.7 ± 0.8 | 10.8 ± 1.2 |

IC50 (half-maximal inhibitory concentration) values were determined after 72 hours of drug exposure using an MTT assay. Data is presented as mean ± standard deviation.[2]

Note: The higher IC50 value of Heptaplatin in the SNU-638 cell line, which has high levels of metallothionein, suggests a potential role of this protein in conferring resistance to Heptaplatin.[2] However, Heptaplatin is notably more effective than cisplatin and carboplatin in this cisplatin-resistant cell line.[2]

Heptaplatin-Induced Apoptosis Signaling Pathway

Heptaplatin is believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by DNA damage. The binding of Heptaplatin to DNA activates a cascade of signaling events, ultimately leading to programmed cell death. The pathway likely involves the activation of the p53 tumor suppressor protein and modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, including JNK, p38, and ERK. While the precise signaling network for Heptaplatin is still under investigation, the following diagram illustrates a probable pathway based on the mechanisms of other platinum-based drugs.

Caption: Proposed signaling pathway of Heptaplatin-induced apoptosis.

Experimental Workflows and Protocols

The following section provides detailed protocols for key experiments used to analyze apoptosis.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Heptaplatin (e.g., 0.5x, 1x, and 2x IC50) for different time points (e.g., 24, 48, 72 hours). Include an untreated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Caption: Workflow for Caspase-3/7 activity assay.

Protocol:

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight. Treat cells with Heptaplatin at various concentrations.

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as p53, Bax, Bcl-2, and cleaved PARP.

Caption: Workflow for Western blot analysis.

Protocol:

-

Sample Preparation: Treat cells with Heptaplatin as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DNA Fragmentation Analysis (DNA Laddering Assay)

DNA fragmentation is a hallmark of late-stage apoptosis. This can be visualized as a "ladder" on an agarose gel.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Heptaplatin and harvest as previously described.

-

DNA Extraction: Extract genomic DNA from the cell pellets using a DNA extraction kit or a standard phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing ethidium bromide.

-

Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.

References

Heptaplatin (Sunpla) Administration in Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaplatin, also known as Sunpla or SKI-2053R, is a third-generation platinum-based anticancer agent developed to improve upon the efficacy and toxicity profile of earlier platinum compounds like cisplatin. It has demonstrated notable antitumor activity, particularly against gastric cancer and cisplatin-resistant cell lines. This document provides detailed application notes and protocols for the administration of Heptaplatin in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential. The protocols outlined below are compiled from established methodologies in the field and specific findings from preclinical studies of Heptaplatin.

Mechanism of Action

Heptaplatin exerts its cytotoxic effects through a mechanism shared with other platinum-based drugs. Upon entering the cell, it forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine bases. These DNA adducts create intrastrand and interstrand crosslinks, which distort the DNA double helix. This distortion inhibits DNA replication and transcription, ultimately triggering a DNA damage response. In cells with functional apoptotic pathways, this damage leads to the activation of tumor suppressor proteins like p53, which in turn initiates a cascade of events culminating in programmed cell death (apoptosis).

Data Presentation: In Vivo Efficacy of Heptaplatin

The following tables summarize the quantitative data on the antitumor activity of Heptaplatin in mouse xenograft models from preclinical studies.

Table 1: Antitumor Activity of Heptaplatin against Human Stomach Adenocarcinoma (KATO III) Xenografts in Nude Mice

| Treatment Group | Dosage and Schedule | Mean Tumor Weight (mg) on Day 35 | Tumor Growth Inhibition Rate (%) |

| Control | Saline, i.p., daily | 2850 | - |

| Heptaplatin (SKI2053R) | 10 mg/kg, i.p., days 1, 5, 9 | 998 | 65 |

| Cisplatin | 5 mg/kg, i.p., days 1, 5, 9 | 1170 | 59 |

Table 2: Antitumor Activity of Heptaplatin against Human Colon Adenocarcinoma (WiDr) Xenografts in Nude Mice

| Treatment Group | Dosage and Schedule | Mean Tumor Weight (mg) on Day 35 | Tumor Growth Inhibition Rate (%) |

| Control | Saline, i.p., daily | 2200 | - |

| Heptaplatin (SKI2053R) | 10 mg/kg, i.p., days 1, 5, 9 | 792 | 64 |

| Cisplatin | 5 mg/kg, i.p., days 1, 5, 9 | 1012 | 54 |

Experimental Protocols

Cell Culture and Preparation

-

Cell Lines: Human cancer cell lines (e.g., KATO III stomach adenocarcinoma, WiDr colon adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Harvesting: At 80-90% confluency, cells are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in serum-free medium or PBS for injection. A cell count and viability assessment (e.g., using trypan blue exclusion) are performed.

Mouse Xenograft Model Establishment

-

Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used. They are housed in a sterile environment with ad libitum access to food and water.

-

Tumor Cell Implantation:

-

Mice are anesthetized using an appropriate anesthetic (e.g., isoflurane inhalation or a ketamine/xylazine cocktail injection).

-

A suspension of 5 x 10^6 to 1 x 10^7 viable tumor cells in 100-200 µL of sterile PBS or serum-free medium is injected subcutaneously into the flank of each mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring:

-

Tumor growth is monitored 2-3 times per week.

-

Tumor volume is measured using calipers and calculated using the formula: Volume = (Length x Width²) / 2 .

-

Mice are randomized into treatment and control groups when tumors reach a palpable size (e.g., 100-200 mm³).

-

Heptaplatin (Sunpla) Administration

-

Drug Preparation: Heptaplatin is reconstituted in a sterile vehicle, such as 5% dextrose solution or sterile water for injection, to the desired concentration immediately before use.

-

Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies.

-

Dosage and Schedule: Based on preclinical studies, a typical dose is 10 mg/kg administered intraperitoneally on a schedule such as every four days for three cycles (e.g., days 1, 5, and 9). The control group receives injections of the vehicle on the same schedule.

-

Monitoring: The body weight of the mice should be monitored regularly as an indicator of toxicity.